5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile
Description
Molecular Formula: C₁₁H₈FN₃S Molecular Weight: 233.27 g/mol IUPAC Name: 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile Key Features: This compound consists of a fluorinated benzonitrile core substituted with a 2-amino-1,3-thiazole-methyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile group may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
5-[(2-amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-10-2-1-7(3-8(10)5-13)4-9-6-15-11(14)16-9/h1-3,6H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDMUNGCKHPJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a halogen exchange reaction or direct fluorination.
Coupling of the Thiazole and Fluorobenzonitrile Moieties: The final step involves the coupling of the thiazole ring with the fluorobenzonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted thiazoles or fluorobenzonitriles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of diseases such as cancer and diabetes. Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Fluorine substitution in the benzonitrile core distinguishes it from non-fluorinated analogs, enhancing electronic effects and metabolic resistance .
Commercial and Research Status
- In contrast, Compounds 7c–7d were synthesized for academic research, highlighting their niche application in studying bi-heterocyclic systems .
Biological Activity
5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic implications based on recent research findings.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 2-fluorobenzonitrile with 2-amino-1,3-thiazole derivatives. The synthesis pathway often includes the following steps:
- Formation of Thiazole Derivative : The thiazole ring is formed from appropriate precursors, often involving condensation reactions.
- Nitrile Formation : The nitrile group is introduced through nucleophilic substitution reactions.
- Final Coupling : The final compound is obtained by coupling the thiazole derivative with the 2-fluorobenzonitrile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 5-[(2-amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against specific bacterial strains.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile | 100 | 99% |
This data suggests that the compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb), which is a significant finding for anti-tubercular drug development .
The proposed mechanism of action involves the inhibition of key enzymes in bacterial metabolism. The thiazole moiety is believed to interact with specific targets within bacterial cells, disrupting their metabolic pathways and leading to cell death. This interaction is supported by molecular docking studies that predict strong binding affinities between the compound and target enzymes .
Study 1: Anti-Tubercular Activity
A study published in a peer-reviewed journal assessed the anti-tubercular activity of various thiazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structural features had significant inhibitory effects on Mtb growth in vitro. The study utilized both qualitative and quantitative assays to determine efficacy and identified structure-activity relationships that could guide future modifications for enhanced potency .
Study 2: In Vivo Efficacy
In vivo studies using animal models have shown promising results for 5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile. Administration of the compound resulted in a marked reduction in bacterial load in infected tissues compared to control groups. Histopathological evaluations confirmed reduced inflammation and tissue damage, suggesting a protective effect against tuberculosis progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
